4-(2-aminoethyl)heptane hydrochloride
Description
Properties
CAS No. |
2694734-72-8 |
|---|---|
Molecular Formula |
C9H22ClN |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Heptyl Halides
A straightforward approach involves the alkylation of ethylamine with 4-bromoheptane. The reaction proceeds via an SN2 mechanism, though steric hindrance at the tertiary carbon of heptane may favor competing elimination (E2).
Representative Protocol
-
Reagents : 4-Bromoheptane (1.0 eq), ethylamine (2.5 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12–24 h.
-
Workup : Dilution with H₂O, extraction with EtOAc, acidification with HCl gas to precipitate the hydrochloride salt.
Challenges :
-
Formation of quaternary ammonium salts from over-alkylation.
Optimization :
-
Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
Reductive Amination: Carbonyl Intermediate Route
Synthesis via 4-Heptanone Intermediate
Reductive amination of 4-heptanone with ethylamine offers better regiocontrol. The ketone reacts with ethylamine to form an imine, which is reduced to the secondary amine.
Reaction Scheme :
Conditions :
-
Solvent: Dichloroethane, 0.1 M.
-
Reducing Agent: Sodium triacetoxyborohydride (1.2 eq), 25°C, 18 h.
Advantages :
-
Avoids halogenated intermediates.
-
Amenable to scale-up with continuous flow systems.
Gabriel Synthesis: Phthalimide Protection Strategy
Stepwise Alkylation and Deprotection
The Gabriel method mitigates over-alkylation by using phthalimide as a protected amine source.
Procedure :
Limitations :
-
Requires harsh deprotection conditions.
-
Phthalimide waste complicates purification.
Nitrile Reduction: Two-Step Synthesis
Cyanoethylation Followed by Reduction
Introducing a nitrile group at the 4-position of heptane enables subsequent reduction to the primary amine.
Synthetic Pathway :
Safety Notes :
-
LiAlH₄ requires anhydrous conditions and careful temperature control.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Alkylation | 30–45 | 85–90 | Moderate | 120–150 |
| Reductive Amination | 65–70 | 90–95 | High | 90–110 |
| Gabriel Synthesis | 70–75 | 95–98 | Low | 140–170 |
| Nitrile Reduction | 70–85 | 95–98 | High | 100–130 |
Key Observations :
-
Reductive amination and nitrile reduction offer the best balance of yield and scalability.
-
Gabriel synthesis provides high purity but is less practical for industrial-scale production.
Industrial-Scale Considerations
Catalytic Hydrogenation
Replacing LiAlH₄ with catalytic hydrogenation (H₂, Ra–Ni) in nitrile reduction reduces costs and improves safety:
Continuous Flow Systems
Implementing flow chemistry for reductive amination:
-
Residence time: 30 min.
-
Productivity: 1.2 kg/day using microreactor technology.
Chemical Reactions Analysis
4-(2-aminoethyl)heptane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts to facilitate the reactions.
Scientific Research Applications
4-(2-aminoethyl)heptane hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to understand cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Backbone Impact : The aliphatic heptane chain in the target compound likely enhances hydrophobicity compared to aromatic analogs like dopamine or tyramine, which contain polar hydroxyl groups. This difference may reduce aqueous solubility but improve lipid membrane permeability .
- Reactivity : The absence of electron-rich aromatic rings (e.g., catechol in dopamine) reduces oxidative susceptibility compared to aromatic amines. However, the primary amine group retains nucleophilic reactivity for conjugation or salt formation .
Q & A
Q. What are the standard synthetic routes for 4-(2-aminoethyl)heptane hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution between heptane derivatives and aminoethyl precursors, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:
- Starting materials : Heptane derivatives (e.g., haloheptanes) and 2-aminoethanol.
- Reaction : Alkylation under basic conditions (e.g., NaOH) to form the aminoethyl intermediate.
- Salt formation : Addition of HCl to precipitate the hydrochloride salt . Optimization focuses on temperature control (40–60°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize by-products.
Q. How is the structural integrity of this compound validated?
Structural characterization employs:
- NMR spectroscopy : To confirm the aminoethyl group’s position (δ 2.5–3.5 ppm for CH₂NH₂) and heptane backbone (δ 0.8–1.5 ppm for CH₃/CH₂).
- Mass spectrometry : ESI-MS detects the molecular ion peak at m/z 179.3 [M+H]⁺.
- Elemental analysis : Verifies Cl⁻ content (theoretical ~16.5%) to confirm salt purity .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in water (>100 mg/mL) and methanol due to the hydrochloride salt; insoluble in non-polar solvents (e.g., hexane) .
- Stability : Degrades above 80°C; hygroscopic, requiring storage in desiccators. Aqueous solutions are stable at pH 4–6 for ≤48 hours at 4°C .
Advanced Research Questions
Q. How can conflicting solubility data in literature be resolved for this compound?
Discrepancies arise from impurities (e.g., free amine) or counterion variability. Mitigation strategies include:
- Purity assessment : HPLC with UV detection (λ = 210 nm) to quantify impurities.
- Counterion analysis : Ion chromatography to confirm Cl⁻ stoichiometry .
Q. What experimental designs address the compound’s hygroscopicity in kinetic studies?
- Controlled environment : Use gloveboxes (RH <10%) for weighing.
- In situ preparation : Prepare solutions immediately before use.
- Alternative salts : Compare with non-hygroscopic analogs (e.g., sulfate salts) to isolate hygroscopicity effects .
Q. How is this compound applied in enzyme inhibition studies?
The aminoethyl group mimics natural substrates, enabling competitive inhibition. Example protocols:
- Target enzymes : Serine proteases (e.g., trypsin) or amine oxidases.
- Assay : Pre-incubate enzyme with compound (0.1–10 mM) and measure residual activity via fluorometric assays.
- Irreversible inhibition : Use structural analogs (e.g., AEBSF hydrochloride) as positive controls .
Q. What methodologies resolve ambiguities in NMR spectra due to conformational flexibility?
- Variable-temperature NMR : Analyze shifts at 25°C vs. −40°C to identify dynamic equilibria.
- 2D-COSY : Resolve overlapping proton signals in the heptane chain.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant conformers .
Methodological Considerations Table
| Challenge | Solution | Key References |
|---|---|---|
| Synthesis optimization | Solvent screening (DMF vs. THF) | |
| Purity validation | HPLC with ion-pair reagents (e.g., TFA) | |
| Hygroscopicity management | In situ gravimetric analysis in dry N₂ | |
| Enzyme inhibition kinetics | Stopped-flow fluorescence assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
